

# t-Boc-Aminooxy-pentane-azide CAS number and molecular weight

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Compound of Interest

Compound Name: t-Boc-Aminooxy-pentane-azide

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# An In-depth Technical Guide to t-Boc-Aminooxy-pentane-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-azidopentyloxy)carbamate, commonly known as **t-Boc-Aminooxy-pentane-azide**. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the precise connection of molecules for targeted therapies and diagnostic applications. This document details its chemical properties, provides exemplary experimental protocols for its use, and illustrates key molecular strategies and workflows.

### **Core Compound Data**

**t-Boc-Aminooxy-pentane-azide** is a versatile chemical linker featuring two distinct reactive functionalities: a terminal azide and a Boc-protected aminooxy group. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group participates in highly efficient "click chemistry" reactions, while the aminooxy group, after deprotection, readily reacts with carbonyl compounds such as aldehydes and ketones to form stable oxime linkages.



Property	Value	Source(s)
CAS Number	2496687-07-9	[1]
Molecular Formula	C10H20N4O3	[2]
Molecular Weight	244.29 g/mol	[2][3]
Purity	Typically ≥95%	[2]
Appearance	Varies (often an oil or solid)	
Storage Conditions	Long-term: -20°C; Short-term: 0-4°C	[2]
Shipping Conditions	Ambient temperature	[2]

# **Key Functional Groups and Their Reactivity**

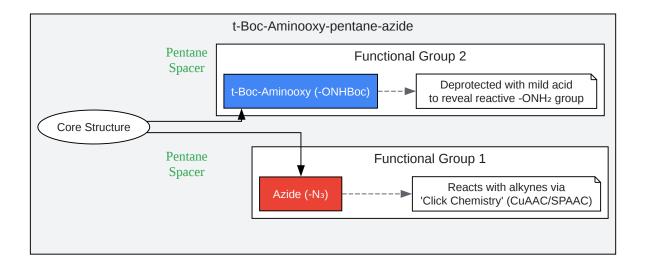
The utility of **t-Boc-Aminooxy-pentane-azide** stems from its two key functional groups, which can be addressed in a controlled manner.

- Azide Group (-N₃): This group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with:
  - Terminal Alkynes: In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne
     Cycloaddition, CuAAC), it forms a stable 1,4-disubstituted triazole linkage.
  - Strained Cycloalkynes: In a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), such as with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), it also forms a stable triazole linkage. This is particularly useful in biological systems where copper toxicity is a concern.[1][3]
- t-Boc Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and related functionalities.
  - Deprotection: The Boc group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free aminooxy group (-ONH<sub>2</sub>).[3]



 Reactivity of Free Aminooxy Group: The resulting aminooxy group exhibits high chemoselectivity for aldehydes and ketones, forming a stable oxime bond. This reaction is highly efficient at slightly acidic pH (typically 4.5-5.5) and is a widely used bioconjugation method.

The pentane chain acts as a flexible spacer, separating the two functional ends and potentially improving the accessibility of the conjugated molecules.



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**Figure 1.** Logical relationship of the functional components of **t-Boc-Aminooxy-pentane- azide**.

# **Experimental Protocols**

The following are representative protocols for the use of **t-Boc-Aminooxy-pentane-azide** in a two-step bioconjugation workflow. Note: These protocols are generalized and should be optimized for the specific molecules and experimental conditions.



# Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of **t-Boc-Aminooxy-pentane-azide** to a protein containing a strained alkyne (e.g., DBCO).

#### Materials:

- DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.
- t-Boc-Aminooxy-pentane-azide.
- Anhydrous Dimethylsulfoxide (DMSO).
- Desalting column (e.g., PD-10).

#### Procedure:

- Prepare a stock solution of the linker: Dissolve t-Boc-Aminooxy-pentane-azide in anhydrous DMSO to a final concentration of 10-20 mM.
- Reaction Setup:
  - To the DBCO-functionalized protein solution (e.g., at 5-10 mg/mL), add the t-Boc-Aminooxy-pentane-azide stock solution to achieve a 10-20 fold molar excess of the linker over the protein.
  - The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored using techniques like SDS-PAGE or Mass Spectrometry.
- Purification: Remove the excess, unreacted linker by passing the reaction mixture through a
  desalting column equilibrated with the desired buffer (e.g., PBS).



 Characterization: Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as MALDI-TOF or ESI-MS. The resulting conjugate now has a Boc-protected aminooxy group ready for the next step.

## **Protocol 2: Deprotection and Oxime Ligation**

This protocol describes the deprotection of the Boc group and subsequent conjugation to an aldehyde-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).

#### Materials:

- Azide-conjugated, Boc-aminooxy-functionalized protein from Protocol 1.
- Trifluoroacetic acid (TFA).
- Aniline (as a catalyst, optional).
- Aldehyde- or ketone-containing molecule.
- Reaction buffer (e.g., Acetate buffer, 100 mM, pH 4.5).
- · Desalting column.

#### Procedure:

- Boc Deprotection (performed on the linker-protein conjugate):
  - Lyophilize the purified conjugate from Protocol 1 if it is in a buffer containing primary amines.
  - Prepare a deprotection solution of 50% TFA in Dichloromethane (DCM) or use an aqueous solution of 10-50% TFA.
  - Incubate the conjugate in the TFA solution for 30-60 minutes at room temperature.
  - Remove the TFA by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit or by dialysis/desalting column.
- Oxime Ligation:

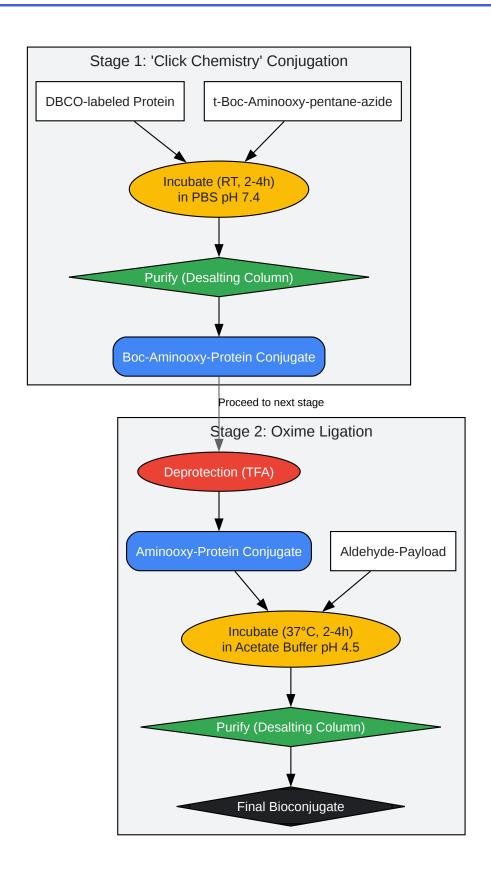
### Foundational & Exploratory





- Buffer exchange the deprotected, aminooxy-activated protein into an acetate buffer (pH
   4.5).
- Prepare a stock solution of the aldehyde/ketone-containing molecule in a compatible organic solvent (e.g., DMSO).
- Add the aldehyde/ketone molecule to the protein solution at a 5-10 fold molar excess.
- For improved reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-20 mM.
- Incubation: Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature overnight.[4]
- Purification and Analysis: Purify the final bioconjugate using a desalting column or sizeexclusion chromatography to remove excess reagents. Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if the payload is chromophoric), and mass spectrometry to confirm conjugation and purity.





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**Figure 2.** Experimental workflow for a two-step bioconjugation using **t-Boc-Aminooxy-pentane-azide**.

## **Applications in Research and Drug Development**

The unique structure of **t-Boc-Aminooxy-pentane-azide** makes it a powerful tool for various advanced applications:

- Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. For instance, an antibody can be functionalized with a DBCO group, reacted with the linker, and then conjugated to a drug containing an aldehyde, creating a precisely constructed ADC.
- PROTACs (Proteolysis-Targeting Chimeras): PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. This linker can connect the target-binding ligand to the E3 ligase-binding ligand.[5]
- Surface Functionalization: Immobilization of biomolecules onto surfaces for biosensors or microarrays. One end of the linker can be attached to a surface and the other to a protein or peptide of interest.
- Fluorescent Labeling: For imaging and tracking, fluorescent probes containing either an alkyne or a carbonyl group can be attached to biomolecules using this linker.

In summary, **t-Boc-Aminooxy-pentane-azide** provides a reliable and versatile method for the covalent linkage of diverse molecular entities. Its well-defined reactivity and the stability of the resulting conjugates make it an indispensable component in the toolkit of researchers in chemistry, biology, and medicine.

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